N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exhibit diverse pharmacological activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit good bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide. It’s worth noting that lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and sometimes for unknown reasons can influence the therapeutic potential of benzimidazole nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Coupling Reactions: The benzimidazole derivative is then coupled with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar pharmacological activities.
2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.
3-Phenoxybenzamide: A compound with similar structural features but different biological activities.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide is unique due to its combined structural features of benzimidazole and phenoxybenzamide, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFXMYADKJBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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